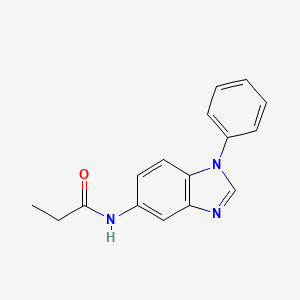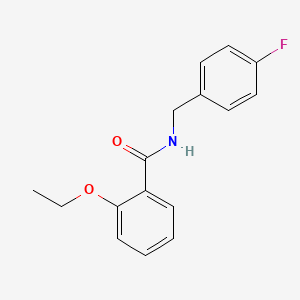
N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as DPI, is a chemical compound that has been widely studied for its potential therapeutic applications. DPI is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in many cellular processes, including signal transduction, cell proliferation, and apoptosis. In
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is based on its ability to selectively inhibit the activity of PKC, which is a family of serine/threonine kinases that play a critical role in many cellular processes. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and is involved in the regulation of cell proliferation, differentiation, and survival. By inhibiting PKC, this compound blocks the downstream signaling pathways that are activated by PKC, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific context in which it is used. In general, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cell types, including cancer cells, vascular smooth muscle cells, and neurons. This compound has also been shown to reduce inflammation and oxidative stress in animal models of cardiovascular disease and neurodegenerative disorders.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for PKC inhibition, its well-established synthesis method, and its ability to penetrate cell membranes and reach intracellular targets. However, this compound also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, including the development of new synthetic methods for this compound and its analogs, the identification of new PKC isoforms and their specific roles in cellular processes, and the investigation of the potential therapeutic applications of this compound in combination with other drugs or therapies. Additionally, the use of this compound as a tool compound for studying PKC-mediated signaling pathways could lead to the identification of new drug targets and the development of new therapies for various diseases.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves a multi-step process that begins with the preparation of 2,4-dimethoxybenzaldehyde and 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylic acid. These two compounds are then reacted with each other in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate, 3-(2,4-dimethoxyphenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. This intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product, this compound.
科学研究应用
N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, cardiovascular disease, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and metastasis of cancer cells by blocking the activation of PKC, which is known to promote cell proliferation and survival. In cardiovascular research, this compound has been shown to protect against ischemic injury and reduce the risk of heart failure by inhibiting PKC-mediated signaling pathways. In neurodegenerative disorder research, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-25-12-7-8-15(16(11-12)26-2)20-17(22)9-10-21-18(23)13-5-3-4-6-14(13)19(21)24/h3-8,11H,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQNKSWJODIHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5753236.png)
![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5753248.png)
![3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5753251.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide](/img/structure/B5753253.png)
![N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide](/img/structure/B5753259.png)


![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5753281.png)
![1-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B5753287.png)
![4-[(3,4-dichlorophenyl)carbonothioyl]morpholine](/img/structure/B5753301.png)
![N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5753307.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5753315.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5753328.png)
